{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
Overview
Description
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H10FNOS·HCl and a molecular weight of 223.7 g/mol . This compound is characterized by the presence of a fluorine atom, a thieno[3,2-c]pyran ring system, and a methanamine group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves several steps. The synthetic route typically starts with the formation of the thieno[3,2-c]pyran ring system, followed by the introduction of the fluorine atom and the methanamine group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and yield of the compound .
Chemical Reactions Analysis
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and methanamine group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methanamine group play crucial roles in binding to these targets, which can include enzymes, receptors, or other biomolecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
When compared to similar compounds, {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride stands out due to its unique structural features and reactivity. Similar compounds include:
{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride: Lacks the fluorine atom, resulting in different chemical properties.
{2-chloro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride: Substitutes chlorine for fluorine, leading to variations in reactivity and applications.
Properties
IUPAC Name |
(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNOS.ClH/c9-8-3-5-6(4-10)11-2-1-7(5)12-8;/h3,6H,1-2,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPHVTMZOBCPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1SC(=C2)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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